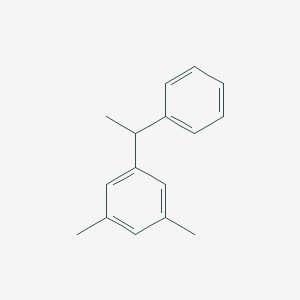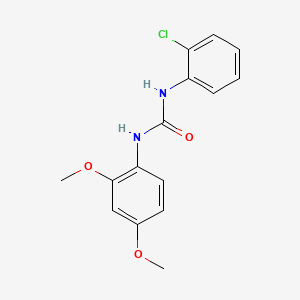
1,3-Dimethyl-5-(1-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H18. This compound is characterized by a benzene ring substituted with two methyl groups and a phenylethyl group. It is a derivative of cumene and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-5-(1-phenylethyl)benzene can be synthesized through several methods, including Friedel-Crafts alkylation. In this process, benzene is reacted with 3,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound often involves the alkylation of benzene with propylene to form cumene, followed by further alkylation with methyl groups. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-(1-phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the phenylethyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or hydrogen gas (H) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br) or nitric acid (HNO).
Major Products Formed
Oxidation: Formation of 3,5-dimethylbenzoic acid or 3,5-dimethylbenzophenone.
Reduction: Formation of 1,3-dimethyl-5-ethylbenzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Scientific Research Applications
1,3-Dimethyl-5-(1-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-5-(1-phenylethyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This process involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity.
Comparison with Similar Compounds
Similar Compounds
Cumene (Isopropylbenzene): Similar structure but with an isopropyl group instead of a phenylethyl group.
1,3-Dimethylbenzene (m-Xylene): Lacks the phenylethyl group, only has two methyl groups on the benzene ring.
1,3-Dimethyl-5-ethylbenzene: Similar structure but with an ethyl group instead of a phenylethyl group.
Uniqueness
1,3-Dimethyl-5-(1-phenylethyl)benzene is unique due to the presence of both methyl and phenylethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents allows for specific reactivity patterns and applications that are not observed in its simpler analogs.
Properties
CAS No. |
75898-09-8 |
|---|---|
Molecular Formula |
C16H18 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
1,3-dimethyl-5-(1-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-12-9-13(2)11-16(10-12)14(3)15-7-5-4-6-8-15/h4-11,14H,1-3H3 |
InChI Key |
LVUFHDXEVLCSII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Bicyclo[4.1.0]hept-2-en-7-yl)(trimethyl)silane](/img/structure/B11944194.png)

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)

![3,3-Dimethyl-1,5,9-trioxaspiro[5.5]undec-7-ene](/img/structure/B11944209.png)


![4-Methylbicyclo[2.2.2]octane-2,6-dione](/img/structure/B11944219.png)




